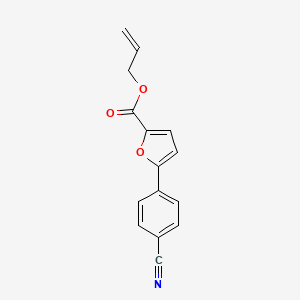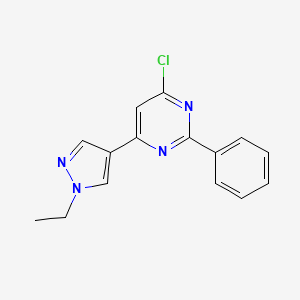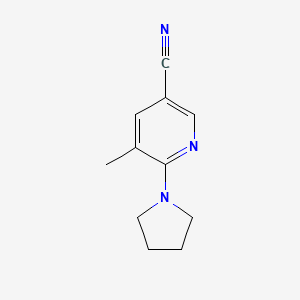![molecular formula C14H12BrNO2S B11795917 2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)
2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that belongs to the class of benzo[d]thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 2-aminothiophenol with 2-bromo-5-(2-methoxyphenyl)acetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the thiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
科学研究应用
Medicinal Chemistry: The compound has shown promising activity as an antimicrobial agent, particularly against Gram-negative bacteria. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Material Science: The compound has been explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: The compound has been used as an intermediate in the synthesis of other biologically active molecules and as a building block for the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial cell growth by interfering with quorum sensing pathways, which are essential for bacterial communication and biofilm formation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function, leading to cell death.
相似化合物的比较
2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can be compared with other benzo[d]thiazole derivatives such as:
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar in structure but with an amine group instead of a carbonyl group.
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol: Similar in structure but with a chlorine atom instead of a bromine atom.
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol: Similar in structure but with a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct electronic and steric properties that influence its reactivity and biological activity.
属性
分子式 |
C14H12BrNO2S |
|---|---|
分子量 |
338.22 g/mol |
IUPAC 名称 |
2-bromo-5-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-12-5-3-2-4-9(12)8-6-10-13(11(17)7-8)19-14(15)16-10/h2-5,8H,6-7H2,1H3 |
InChI 键 |
YLULTARECPQFLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2CC3=C(C(=O)C2)SC(=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















